![molecular formula C17H15Cl2NO3S B2934594 methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate CAS No. 338391-92-7](/img/structure/B2934594.png)
methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate” is a chemical compound with the CAS Number: 338391-92-7 . It has a molecular weight of 384.28 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its InChI code is "1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-10,20H,1-2H3" .Applications De Recherche Scientifique
Novel Anti-Helicobacter pylori Agents
Research has led to the development of compounds with potent activities against the gastric pathogen Helicobacter pylori, showcasing the potential of derivatives in therapeutic applications. For instance, a study introduced carbamates displaying low minimal inhibition concentrations (MIC) against various H. pylori strains, including those resistant to common treatments, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Synthesis and Antiprotozoal Activity
Another area of application includes the synthesis of benzimidazole derivatives with significant antiprotozoal activity. Compounds have been synthesized and tested against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, displaying activities superior to the standard drug metronidazole (Pérez‐Villanueva et al., 2013).
High-Performance Materials
The synthesis of transparent aromatic polyimides with high refractive indices and small birefringences is another key application. These materials, derived from thiophenyl-substituted benzidines, offer excellent thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).
Photophysical Properties
The study of photophysical properties of compounds like methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate has provided insights into their luminescence characteristics. Such investigations contribute to the understanding of electronic structures and potential applications in materials science (Kim et al., 2021).
Environmental Degradation Studies
Environmental research has also benefited from studies on the degradation of related compounds. For example, the degradation of chlorimuron-ethyl by Aspergillus niger demonstrates the role of microbial transformation in mitigating the environmental impact of herbicides, providing a pathway for bioremediation strategies (Sharma et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-methoxyiminoethyl]sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-22-17(21)13-5-3-4-6-16(13)24-10-15(20-23-2)12-8-7-11(18)9-14(12)19/h3-9H,10H2,1-2H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMBJZJHKQHYTH-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=NOC)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC/C(=N/OC)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


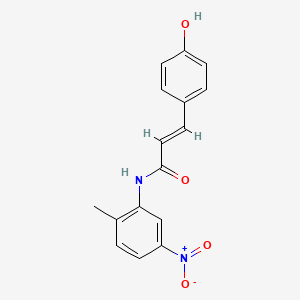
![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2934514.png)
![6-Bromo-2,3-dihydro-benzo[e][1,3]thiazin-4-one](/img/structure/B2934515.png)
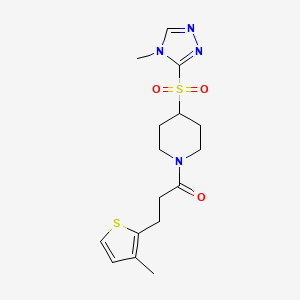

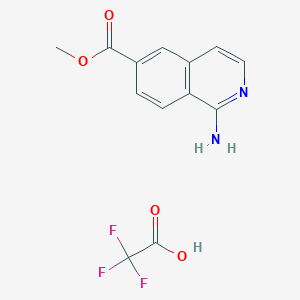
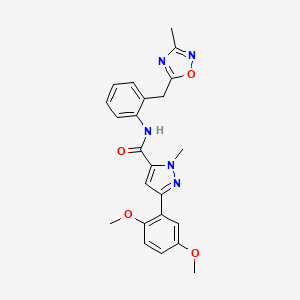
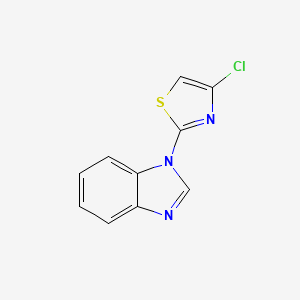
![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)
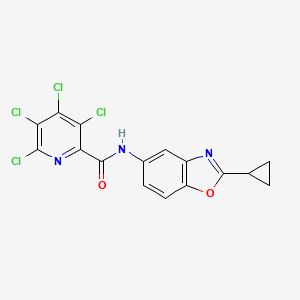

![N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]-3,3-dimethylbutanehydrazide](/img/structure/B2934534.png)